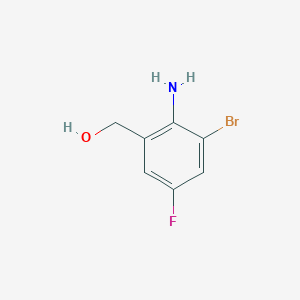

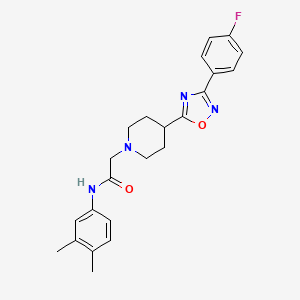

(2-Amino-3-bromo-5-fluorophenyl)methanol

Descripción general

Descripción

2-Amino-3-bromo-5-fluorophenyl)methanol (2AB5F) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. 2AB5F has been found to possess interesting biochemical and physiological effects that make it a promising compound in various research areas.

Aplicaciones Científicas De Investigación

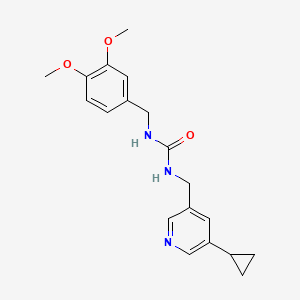

Fluorinated Pyridine Synthesis

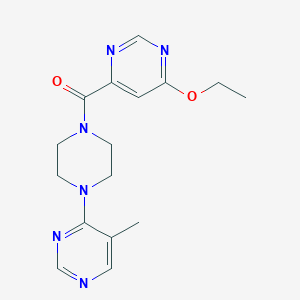

(2-Amino-3-bromo-5-fluorophenyl)methanol: serves as a valuable precursor for synthesizing fluorinated pyridines. Fluoropyridines exhibit unique physical, chemical, and biological properties due to the strong electron-withdrawing effect of fluorine substituents. Researchers have employed this compound in the following ways:

- 2-Fluoropyridine Synthesis : By selectively introducing fluorine at the 2-position of the pyridine ring, researchers can access 2-fluoropyridine. This compound has applications in medicinal chemistry and agrochemical development .

- 18F-Substituted Pyridines : The synthesis of 18F-substituted pyridines is of special interest for imaging agents in biological applications. These radiolabeled compounds are used in positron emission tomography (PET) scans for visualizing specific biological processes .

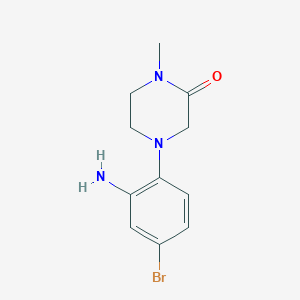

Organophosphorus Nerve-Agent Poisoning Treatment

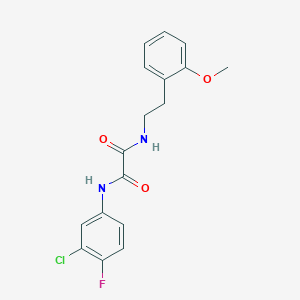

2-Amino-3-bromo-5-fluorophenyl)methanol has been explored for its potential in treating organophosphorus nerve-agent poisoning. Specifically, it serves as a precursor for synthesizing fluorine-containing pyridine aldoximes, which may counteract the toxic effects of nerve agents .

Indole Derivatives

While not directly related to pyridine synthesis, it’s worth noting that indole derivatives—such as indole-3-acetic acid—are of wide interest due to their diverse biological and clinical applications. These compounds play essential roles in plant hormones and exhibit pharmacological activities .

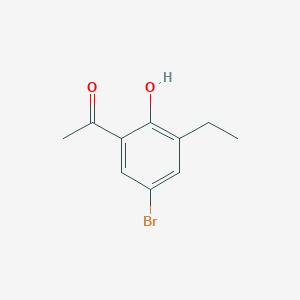

Thiazole Derivatives

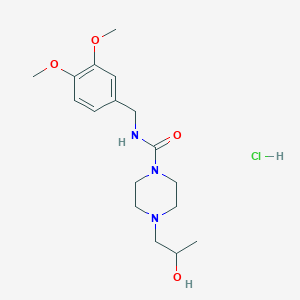

The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves using (2-Amino-3-bromo-5-fluorophenyl)methanol as a starting material. This compound contributes to the construction of thiazole derivatives with potential biological activity .

Herbicides and Insecticides

Fluorine-containing substituents are commonly incorporated into lead structures for developing agricultural products. While not directly involving this compound, the broader field of fluorine-modified aromatic rings has led to commercialized herbicides and insecticides .

Medicinal Chemistry

Although not extensively studied, fluorinated compounds have gained attention in medicinal chemistry. Approximately 10% of pharmaceuticals currently in use contain fluorine atoms. Researchers continue to explore the benefits of fluorine substitution in drug design .

Propiedades

IUPAC Name |

(2-amino-3-bromo-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKIYKOIAJDNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-bromo-5-fluorophenyl)methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)

![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)

![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)